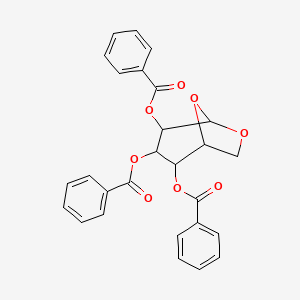

1,6-Anhydro-B-D-glucose 2,3,4-tribenzoat E

Description

The journey into the world of anhydro-sugars is a story of conformational control and enhanced reactivity. These molecules, which are formally derived from monosaccharides by the intramolecular elimination of a molecule of water, present a conformationally restricted and often more reactive scaffold for chemical transformations. researchgate.net

Anhydro-sugars are valuable intermediates in the synthesis of a wide array of chemical entities, from natural products to pharmaceuticals. chemicalbook.com Their rigid bicyclic structure, resulting from the anhydro bridge, locks the pyranose ring in a specific conformation. researchgate.net This conformational rigidity is a key feature that chemists exploit for stereoselective reactions. In the case of 1,6-anhydro-β-D-glucopyranose, the molecule is held in a ¹C₄ conformation, which influences the reactivity of the remaining hydroxyl groups. researchgate.net This inherent structural constraint allows for regioselective functionalization that would be challenging to achieve with the parent monosaccharide. researchgate.net

The applications of anhydro-sugars are diverse, extending beyond carbohydrate chemistry. They serve as chiral precursors for the synthesis of complex molecules such as antibiotics and other biologically active compounds. chemicalbook.comrsc.org Furthermore, their thermal stability and unique reactivity profiles make them subjects of interest in fields like biomass conversion, where levoglucosan (B13493) (1,6-anhydro-β-D-glucose) is a key product of cellulose (B213188) pyrolysis. vaia.comcelignis.com

Research into 1,6-anhydro-β-D-glucose and its derivatives has a rich history. The parent compound, levoglucosan, has been known for a considerable time as a product of starch and cellulose pyrolysis. chemicalbook.comsigmaaldrich.com The synthetic utility of these compounds, however, has been a subject of continuous development. Early work focused on understanding their formation and basic reactivity. Over time, chemists began to appreciate their potential as versatile starting materials for the synthesis of modified sugars and as glycosyl donors. chemicalbook.comrsc.org

The derivatization of the free hydroxyl groups of 1,6-anhydro-β-D-glucose, for instance with benzoate (B1203000) esters to form 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate, is a crucial step in harnessing their synthetic potential. These protecting groups not only prevent unwanted side reactions but also modulate the reactivity of the anhydro-sugar. The use of benzoyl groups, in particular, can influence the stereochemical outcome of glycosylation reactions through neighboring group participation.

A notable example of the specific use of the tribenzoylated derivative is in photobromination reactions. Studies have shown that the photo-bromination of 1,6-anhydro-2,3,4-tri-O-benzoyl-β-D-glucopyranose proceeds stereospecifically, leading to the (6S)-6-bromo compound. tandfonline.com This highlights how the rigid structure and the protecting groups work in concert to direct the reactivity of the molecule.

Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry. The challenge lies in controlling the stereochemistry at the anomeric center (the C1 position). Anhydro-sugars, including 1,6-anhydro derivatives, can serve as effective glycosyl donors under appropriate activation conditions. rsc.org

The 1,6-anhydro bridge serves as a temporary protecting group for both the anomeric hydroxyl and the C6 hydroxyl group. researchgate.net Cleavage of the 1,6-anhydro ring with an electrophile, often in the presence of a nucleophile (the glycosyl acceptor), leads to the formation of a glycosidic linkage. The stereochemical outcome of this reaction is influenced by several factors, including the nature of the protecting groups on the sugar, the type of activator used, and the reactivity of the glycosyl acceptor. nih.gov

For instance, 1,6-anhydro-β-D-glucopyranose derivatives have been used as glycosyl donors in thioglycosidation reactions. In the presence of a Lewis acid like zinc iodide or trimethylsilyl (B98337) triflate, they react with thiols to form thioglycosides, often with high stereoselectivity. rsc.org The development of such methods has expanded the toolbox available to synthetic chemists for the construction of complex carbohydrates.

The following table provides a summary of key properties and synthetic applications of 1,6-Anhydro-β-D-glucose and its derivatives:

| Property/Application | Description |

| Parent Compound | 1,6-Anhydro-β-D-glucose (Levoglucosan) nih.govnist.gov |

| Conformation | The 1,6-anhydro bridge locks the pyranose ring in a ¹C₄ conformation. researchgate.net |

| Reactivity | The fixed conformation allows for regioselective reactions at the C2, C3, and C4 hydroxyl groups. researchgate.net |

| Synthetic Utility | Serves as a versatile precursor for modified sugars, chiral building blocks, and polymers. chemicalbook.comsigmaaldrich.com |

| Glycosyl Donor | Can be activated to act as a glycosyl donor for the formation of glycosidic bonds. rsc.org |

| Derivatization | The hydroxyl groups can be protected (e.g., with benzoates) to modulate reactivity and enable specific transformations. tandfonline.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-dibenzoyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O8/c28-24(17-10-4-1-5-11-17)33-21-20-16-31-27(32-20)23(35-26(30)19-14-8-3-9-15-19)22(21)34-25(29)18-12-6-2-7-13-18/h1-15,20-23,27H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUALUCOESOGESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-19-0 | |

| Record name | 1, TRIBENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for 1,6 Anhydro β D Glucose 2,3,4 Tribenzoate

Chemo- and Regioselective Acylation Strategies

The selective acylation of the three secondary hydroxyl groups at positions C-2, C-3, and C-4 of 1,6-anhydro-β-D-glucose is a significant challenge due to their similar reactivity. Achieving the desired 2,3,4-tribenzoate requires precise control over the reaction conditions to avoid the formation of a mixture of partially benzoylated products.

Benzoylation Techniques and Optimization

The direct benzoylation of 1,6-anhydro-β-D-glucose (levoglucosan) to its 2,3,4-tribenzoate derivative is a common and practical approach. The optimization of this process is crucial for achieving high yields and purity. A typical procedure involves the reaction of 1,6-anhydro-β-D-glucose with an excess of benzoyl chloride in a suitable base, such as pyridine, which also acts as a solvent.

A detailed synthetic procedure involves dissolving the starting material, l,6-anhydro-3-O-benzyl-L-idopyranose, in a mixture of ethyl acetate (B1210297) and methanol (B129727), followed by hydrogenation. The resulting oily residue is then dissolved in a mixture of dichloromethane (B109758) and pyridine, along with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction mixture is cooled before the slow addition of benzoyl chloride. After stirring, the product is isolated through a workup procedure involving extraction and crystallization, affording the desired tribenzoate in high yield. mdpi.com

The regioselectivity of benzoylation can be influenced by various factors, including the choice of acylating agent, catalyst, solvent, and reaction temperature. Research on other carbohydrate systems has demonstrated that the use of organobase catalysts can offer a metal-free and highly regioselective method for benzoylation. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to catalyze the regioselective benzoylation of primary hydroxyl groups in diols and carbohydrates using 1-benzoylimidazole as the acylating reagent. nih.gov While this specific method targets primary hydroxyls, the underlying principles of organocatalysis are being explored to achieve selectivity on secondary hydroxyls as well.

Another approach involves the use of Lewis acid catalysts. For example, FeCl₃ has been shown to catalyze the regioselective benzoylation of carbohydrates containing a cis-vicinal diol moiety. By carefully selecting the reaction conditions, including the ligand and base, it is possible to direct the benzoylation to a specific hydroxyl group.

The optimization of reaction conditions is critical for maximizing the yield of the desired 2,3,4-tribenzoate. The following table summarizes the effect of different parameters on the benzoylation of carbohydrates, which can be extrapolated to the synthesis of the target compound.

| Parameter | Variation | Effect on Benzoylation |

| Catalyst | DBU (organobase) | Promotes regioselective benzoylation of primary hydroxyls. nih.gov |

| Acylating Agent | 1-Benzoylimidazole | Used in conjunction with DBU for selective acylation. nih.gov |

| Solvent | Acetonitrile (B52724) | A suitable solvent for organobase-catalyzed benzoylation. nih.gov |

| Temperature | Low Temperature (-40 °C) | Can enhance regioselectivity in benzoyl chloride-mediated reactions. sigmaaldrich.com |

Protecting Group Chemistry in Anhydro-Glucose Synthesis

In more complex synthetic routes towards modified oligosaccharides, the use of orthogonal protecting groups is essential. While the direct tribenzoylation of 1,6-anhydro-β-D-glucose is efficient for producing the title compound, the synthesis of more elaborate structures may require a stepwise approach where the hydroxyl groups at C-2, C-3, and C-4 are differentially protected.

Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting during a chemical transformation. In carbohydrate chemistry, a wide variety of protecting groups are available, each with its own unique properties and deprotection conditions. This allows for a strategic and sequential manipulation of the different hydroxyl groups.

For instance, a synthetic strategy might involve the selective protection of the C-4 hydroxyl group, followed by the benzoylation of the C-2 and C-3 hydroxyls. The choice of the protecting group for C-4 would depend on the subsequent reaction conditions. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are commonly used protecting groups that can be removed under specific conditions, typically with fluoride (B91410) reagents, without affecting the benzoate (B1203000) esters.

Conversely, one could first introduce benzoate esters and then selectively remove one of them. However, the similar reactivity of the three benzoate groups in 1,6-anhydro-β-D-glucose 2,3,4-tribenzoate makes their selective removal challenging. Therefore, a more common strategy involves the use of different types of protecting groups from the outset.

Stereochemical Control in 1,6-Anhydro-Sugar Synthesis

The stereochemistry of 1,6-anhydro-β-D-glucose is inherently fixed by its bicyclic structure, which locks the pyranose ring in a ¹C₄ conformation. This rigid conformation is a key feature that makes these compounds valuable in synthesis, as it pre-organizes the substituent groups in a well-defined spatial arrangement. The formation of the 1,6-anhydro bridge itself is a stereospecific process, typically proceeding via an intramolecular Sₙ2 reaction.

The synthesis of 1,6-anhydro-β-D-glucose often starts from D-glucose. A common method involves the pyrolysis of starch or cellulose (B213188). rsc.org In a laboratory setting, chemical methods are employed. For example, treatment of a suitably protected glucose derivative, often with a good leaving group at C-1 and a free hydroxyl at C-6, with a base can induce the intramolecular cyclization to form the 1,6-anhydro ring. The stereochemical outcome is controlled by the configuration of the starting glucose.

Once the 1,6-anhydro-β-D-glucose core is formed, the subsequent benzoylation at the C-2, C-3, and C-4 positions does not typically affect the stereochemistry of the sugar backbone. However, the regioselectivity of this step is crucial, as discussed in the previous section. In the context of synthesizing derivatives, stereoselective reactions can be performed on the protected 1,6-anhydro-sugar. For instance, the ring-opening of the anhydro-sugar can proceed with high stereoselectivity, leading to the formation of specific glycosides.

Novel Catalyst Systems for Anhydro-Sugar Formation and Derivatization

Recent advances in catalysis have provided new tools for the efficient and selective synthesis of carbohydrate derivatives. In the context of 1,6-anhydro-β-D-glucose 2,3,4-tribenzoate, novel catalysts are being explored for both the formation of the anhydro-ring and the subsequent benzoylation steps.

For Anhydro-Sugar Formation:

While pyrolysis is a common industrial method, chemical synthesis often relies on intramolecular cyclization. The efficiency of this step can be improved by using advanced catalytic systems. For instance, the use of 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) as a dehydrative condensing agent allows for the direct synthesis of 1,6-anhydro sugars from unprotected glycopyranoses in aqueous media under mild conditions. This method represents a significant improvement over traditional methods that require harsh conditions and protecting group manipulations.

For Derivatization (Benzoylation):

As mentioned earlier, organocatalysis offers a promising alternative to traditional metal-based catalysts for regioselective acylation. The development of chiral organocatalysts derived from carbohydrates themselves is an active area of research. These catalysts can potentially offer high levels of stereocontrol in acylation reactions.

Enzymatic catalysis is another emerging area in carbohydrate synthesis. Lipases, for example, have been used for the regioselective acylation of sugars. While the direct enzymatic synthesis of the 2,3,4-tribenzoate of 1,6-anhydro-β-D-glucose has not been extensively reported, the principles of enzymatic catalysis, such as high selectivity and mild reaction conditions, make it an attractive area for future research. The following table highlights some novel catalytic approaches.

| Catalyst Type | Example | Application | Potential Advantage |

| Dehydrative Condensing Agent | 2-chloro-1,3-dimethylimidazolinium chloride (DMC) | Formation of 1,6-anhydro ring | Direct synthesis from unprotected sugars in aqueous media. |

| Organocatalyst | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Regioselective benzoylation | Metal-free and mild reaction conditions. nih.gov |

| Enzyme | Lipase | Regioselective acylation | High selectivity and environmentally benign. |

Green Chemistry Approaches in 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of 1,6-anhydro-β-D-glucose 2,3,4-tribenzoate, several strategies can be employed to make the process more sustainable.

One of the key principles of green chemistry is the use of safer solvents. Traditional benzoylation reactions often use pyridine, which is a toxic and environmentally harmful solvent. The development of catalytic systems that can operate in greener solvents, such as acetonitrile or even water, is a significant step forward. nih.gov The use of solvent-free reaction conditions is another attractive option that is being explored in carbohydrate chemistry.

The use of catalysts, particularly recyclable catalysts, is another cornerstone of green chemistry. Catalytic methods reduce the amount of waste generated compared to stoichiometric reactions. Organocatalysts and enzymes are particularly attractive in this regard as they are often biodegradable and operate under mild conditions. nih.gov

Furthermore, starting from renewable resources is a key aspect of sustainable chemistry. 1,6-Anhydro-β-D-glucose itself is derived from the pyrolysis of cellulose and starch, which are abundant biomass sources. rsc.org This makes the synthesis of its derivatives, including the 2,3,4-tribenzoate, inherently aligned with the principles of green chemistry.

Efforts to develop more atom-economical reactions, reduce the number of synthetic steps, and minimize waste generation are ongoing in the field of carbohydrate chemistry. The application of these principles to the synthesis of 1,6-anhydro-β-D-glucose 2,3,4-tribenzoate will continue to be an important area of research.

Chemical Reactivity and Mechanistic Investigations of 1,6 Anhydro β D Glucose 2,3,4 Tribenzoate

Ring-Opening Reactions and Glycosylation Pathways

The 1,6-anhydro bridge in 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate locks the pyranose ring in a ¹C₄ conformation, which influences its reactivity. Ring-opening reactions are fundamental to its use as a glycosyl donor, as they allow for the formation of new glycosidic bonds. These reactions typically proceed via cleavage of the C1-O6 anhydro bond, leading to the formation of a glycosidic linkage at the anomeric center and a free hydroxyl group at C6.

Activation Strategies for Glycosidic Bond Formation

The formation of a glycosidic bond from a 1,6-anhydro sugar donor requires the activation of the anhydro ring. This is typically achieved using Lewis acids, which coordinate to the ring oxygen atoms, facilitating the cleavage of the C1-O6 bond. The choice of activator is crucial and can influence the reaction's efficiency and stereoselectivity.

Common activators for 1,6-anhydroglucose derivatives include:

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf): A powerful Lewis acid that effectively promotes the ring-opening of 1,6-anhydrosugars for glycosylation.

Boron trifluoride etherate (BF₃·OEt₂): Another widely used Lewis acid for activating anhydro sugars in glycosylation reactions.

Metal Triflates: Scandium triflate (Sc(OTf)₃) and bismuth triflate (Bi(OTf)₃) have been shown to be effective and are considered more environmentally friendly catalysts for the cationic ring-opening polymerization (cROP) of levoglucosan (B13493) derivatives. nih.govdtu.dk

The general mechanism involves the coordination of the Lewis acid to the anhydro bridge, followed by nucleophilic attack from a glycosyl acceptor. The presence of electron-withdrawing benzoate (B1203000) groups at C2, C3, and C4 deactivates the molecule, often requiring stronger Lewis acids or higher reaction temperatures compared to their ether-protected counterparts.

Nucleophilic Attack and Regioselectivity in Ring-Opening

The ring-opening of activated 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate is initiated by a nucleophilic attack at the anomeric carbon (C1). This process typically proceeds through an oxocarbenium ion-like transition state. nih.gov The stereochemical outcome of the glycosylation is highly dependent on the reaction conditions and the nature of the nucleophile (glycosyl acceptor).

Transglycosylation Reactions Involving 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate

Transglycosylation is a process where a glycosyl group is transferred from one molecule to another. In the context of 1,6-anhydro sugars, this can be observed in both chemical and enzymatic systems. Chemically, under acidic conditions, a glycosidic linkage can be cleaved and a new one formed with a different acceptor.

Enzymatically, lytic transglycosylases (LTs) are known to cleave β-1,4-glycosidic bonds in peptidoglycan with the concomitant formation of a 1,6-anhydro-N-acetylmuramic acid residue. nih.gov This enzymatic reaction highlights a biological pathway for the formation of the 1,6-anhydro ring system through an intramolecular transglycosylation. While direct studies on the enzymatic transglycosylation of 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate are not prevalent, the principles of enzymatic recognition and catalysis suggest that the bulky benzoate groups would likely hinder binding to the active site of most wild-type enzymes. However, the chemical principles of acid-catalyzed transglycosylation would still apply, where the tribenzoate could act as a glycosyl donor in the presence of a suitable acceptor and a strong acid catalyst.

Rearrangement Reactions and Epimerization Studies

The rigid bicyclic structure of 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate makes it relatively stable to rearrangements under many conditions. However, under strongly acidic or basic conditions, or at high temperatures, side reactions can occur.

Epimerization, the change in configuration at a single stereocenter, is a known reaction in carbohydrate chemistry, often proceeding through enolate intermediates under basic conditions or via oxocarbenium ions under acidic conditions. nih.gov For 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate, the benzoate protecting groups are generally stable, but prolonged exposure to strong bases could potentially lead to epimerization at C2, C3, or C4, although this is not a commonly reported reaction pathway for this specific substrate. The more likely reaction under harsh basic conditions would be the saponification of the benzoate esters.

Under certain pyrolytic conditions, glucose can undergo dehydration and rearrangement to form levoglucosan (1,6-anhydro-β-D-glucose). nih.gov While the tribenzoate is already an anhydro sugar, further heating could potentially lead to decomposition or other rearrangements, though specific studies on this are limited.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the reaction mechanisms of carbohydrate reactions. For 1,6-anhydroglucose derivatives, DFT calculations have provided insights into the ring-opening and polymerization processes.

Studies on the cationic ring-opening polymerization of levoglucosan derivatives have shown that the reaction proceeds through a carbenium intermediate. nih.govdtu.dk The calculations revealed that the initial ring-opening of the 1,6-anhydro linkage is the energetically favored step. The subsequent nucleophilic addition of another monomer unit occurs in a regio- and stereo-specific manner to form 1,6-α-glycosidic linkages. nih.govdtu.dk

These computational models also allow for the investigation of the role of the catalyst. For instance, DFT calculations have demonstrated how biocompatible metal triflates like Sc(OTf)₃ and Bi(OTf)₃ efficiently coordinate with levoglucosan derivatives to facilitate ring-opening. dtu.dk Although these studies were performed on differently substituted levoglucosan derivatives, the mechanistic principles are applicable to the 2,3,4-tribenzoate derivative. The electron-withdrawing nature of the benzoate groups would be expected to influence the energetics of the transition states, a factor that can be precisely modeled using computational chemistry.

Application of 1,6 Anhydro β D Glucose 2,3,4 Tribenzoate in Oligosaccharide Synthesis

Glycosyl Donor Efficacy of 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate

The efficacy of a glycosyl donor is paramount in achieving high yields in oligosaccharide synthesis. The reactivity of these donors is significantly influenced by the nature of their protecting groups. In the case of 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate, the presence of three electron-withdrawing benzoate (B1203000) groups at the C-2, C-3, and C-4 positions has a notable "disarming" effect. This electronic influence reduces the electron density at the anomeric center, thereby decreasing the donor's reactivity.

This disarming effect means that more forceful activation conditions are typically required for glycosylation compared to their "armed" counterparts, such as the per-benzylated derivatives. The choice of promoter is critical, with common activators for anhydro sugar donors including Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or zinc iodide (ZnI₂). rsc.org While specific data for the 2,3,4-tribenzoate derivative is limited in readily available literature, the general principles of glycosylation chemistry allow for an extrapolation of its likely behavior. The reduced reactivity necessitates careful optimization of reaction conditions, including temperature, solvent, and promoter concentration, to achieve satisfactory yields.

Table 1: Representative Glycosylation Reaction Conditions for 1,6-Anhydro-Sugar Donors (Note: Data for the 2,3,4-tribenzoate derivative is not explicitly available in the cited literature; these conditions are representative for related 1,6-anhydro-β-D-glucopyranose donors.)

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose | Methyl 2,3,6-tri-O-benzyl-4-thio-4-S-trimethylsilyl-α-D-glucopyranoside | ZnI₂/TMSOTf | Dichloromethane (B109758) | Room Temp | High | rsc.org |

| 1,6-Anhydro-β-D-glucopyranose derivatives | Trimethylsilylated thiols | ZnI₂ or TMSOTf | Not specified | Room Temp | High | rsc.org |

Stereoselective Glycosylation Utilizing Anhydro-Sugar Donors

The rigid ¹C₄ conformation of the 1,6-anhydro-β-D-glucose scaffold plays a crucial role in directing the stereochemical outcome of glycosylation reactions. Activation of the anhydro bridge leads to the formation of an oxacarbenium ion. The incoming glycosyl acceptor can then approach from either the α- or β-face.

A key factor influencing stereoselectivity is the nature of the substituent at the C-2 position. The 2-O-benzoyl group in 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate can act as a participating group. Following activation, the carbonyl oxygen of the C-2 benzoate can attack the anomeric center to form a bicyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face of the sugar, directing the incoming glycosyl acceptor to attack from the β-face, resulting in the formation of a 1,2-trans-glycosidic linkage. This neighboring group participation is a powerful tool for achieving high stereoselectivity in the synthesis of β-glucosides.

In instances where neighboring group participation is not dominant, the inherent steric hindrance of the bicyclic system can influence the stereochemical outcome. The axial orientation of the substituents in the ¹C₄ chair conformation can create a steric bias, often favoring the formation of one anomer over the other.

Table 2: Stereochemical Outcome of Glycosylation with Acyl-Protected Donors (Note: This table illustrates the general principle of 1,2-trans stereodirection by a C-2 acyl group.)

| Donor C-2 Protecting Group | Glycosylation Mechanism | Predominant Product |

| Benzoyl | Neighboring Group Participation | 1,2-trans (β-glycoside) |

Assembly of Complex Carbohydrate Structures

While specific examples detailing the use of 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate in the synthesis of complex, multi-unit oligosaccharides are not prevalent in the literature, its potential as a building block is clear. Its "disarmed" nature allows for its use in convergent block synthesis strategies. For instance, it could serve as a glycosyl acceptor at the more reactive C-6 hydroxyl group (if it were unprotected) and then, after further functionalization, act as a donor to extend the carbohydrate chain.

The synthesis of biologically relevant oligosaccharides, such as fragments of glycans or bacterial polysaccharides, often requires the assembly of multiple monosaccharide units in a specific sequence and with defined stereochemistry. nih.gov The principles of stereocontrol offered by the anhydro-sugar framework and the participating C-2 benzoate group make this donor a potentially valuable tool in such synthetic endeavors. For example, related 1,6-anhydro-N-acetyl-β-D-glucosamine derivatives have been successfully employed in the synthesis of tetrasaccharides. nih.gov

Orthogonal Protecting Group Strategies in Oligosaccharide Construction

The successful synthesis of complex oligosaccharides hinges on the use of orthogonal protecting groups, which can be selectively removed under specific conditions without affecting other protecting groups in the molecule. rsc.org The benzoate esters of 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate are typically removed under basic conditions, such as with sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacylation).

This deprotection strategy is orthogonal to many other commonly used protecting groups in carbohydrate chemistry. For example, benzyl (B1604629) ethers, which are cleaved by catalytic hydrogenation, and silyl (B83357) ethers, which are removed with fluoride (B91410) ions, are stable to the basic conditions used for benzoate removal. This orthogonality allows for the selective unmasking of hydroxyl groups for further glycosylation or functionalization.

For instance, a synthetic strategy could involve the use of 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate as a building block. After its incorporation into a growing oligosaccharide chain, the benzoate groups could be selectively removed to reveal hydroxyl groups for the next glycosylation step, while other parts of the molecule protected with benzyl or silyl ethers remain intact. This strategic manipulation of protecting groups is essential for the efficient construction of complex carbohydrate structures. rsc.orgresearchgate.net

Table 3: Orthogonality of Benzoate Protecting Groups

| Protecting Group | Cleavage Conditions | Orthogonal to Benzoate? |

| Benzyl (Bn) | H₂, Pd/C | Yes |

| Silyl (e.g., TBDMS, TIPS) | F⁻ (e.g., TBAF) | Yes |

| Acetals (e.g., Benzylidene) | Acidic hydrolysis | No (can be sensitive to some basic conditions) |

| p-Methoxybenzyl (PMB) | Oxidative cleavage (e.g., DDQ, CAN) | Yes |

Polymerization Chemistry of 1,6 Anhydro β D Glucose 2,3,4 Tribenzoate

Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization is the primary method for synthesizing high molecular weight polymers from 1,6-anhydro-β-D-glucose 2,3,4-tribenzoate. The mechanism can be broadly categorized into cationic and, to a much lesser extent, anionic pathways.

Cationic ring-opening polymerization (cROP) is the most extensively studied and effective method for polymerizing levoglucosan (B13493) derivatives. nih.govrsc.org The process is known for its high degree of stereochemical control, yielding synthetic dextrans with highly regular (1→6)-α-glucosidic linkages. nih.govrsc.org

The mechanism proceeds through several key steps, as elucidated by experimental and computational studies. nih.govrsc.org First, the Lewis acid catalyst or initiator activates the monomer by coordinating to one of the ring oxygens. nih.gov Computational studies using Density Functional Theory (DFT) have shown that the subsequent ring-opening of the 1,6-anhydro linkage is energetically favored, leading to the formation of a key carbenium intermediate. nih.govrsc.org This intermediate is then attacked by the C6-hydroxyl group of another monomer molecule in a nucleophilic addition step. This process occurs stereospecifically, leading to the formation of the α-(1→6) linkage and regeneration of the active carbenium species at the new chain end. nih.gov

A variety of cationic initiators have been employed for this polymerization, ranging from traditional Lewis acids to more modern, biocompatible metal triflates. The choice of initiator significantly impacts the reaction kinetics and the properties of the resulting polymer.

Table 1: Initiators for Cationic ROP of Levoglucosan Derivatives

| Initiator Class | Specific Examples | Key Findings & Characteristics |

| Traditional Lewis Acids | Phosphorus pentafluoride (PF₅), Boron trifluoride etherate (BF₃·OEt₂) | Historically used, effective in producing high molecular weight, stereoregular polymers. Often require low temperatures and can be highly toxic. nih.govrsc.orgresearchgate.net |

| Metal Triflates | Scandium triflate (Sc(OTf)₃), Bismuth triflate (Bi(OTf)₃) | Considered "green" catalysts; they are biocompatible and recyclable. Effective at very low catalyst loadings (e.g., 0.5 mol%). DFT calculations show they efficiently coordinate with the monomer. nih.govrsc.org |

| Other Initiators | Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) | Can initiate living-like polymerization, allowing for better control over molecular weight and narrower molecular weight distributions. researchgate.net |

Anionic ROP and Controlled Polymerization

While cationic ROP is well-established, the anionic ring-opening polymerization of 1,6-anhydro-β-D-glucose 2,3,4-tribenzoate is not a commonly reported or viable pathway. The electron-rich nature of the oxygen atoms in the anhydro-sugar ring makes it susceptible to electrophilic attack by cationic initiators, whereas it is not well-suited for nucleophilic attack required for anionic initiation. Research into the anionic ROP of sugar-derived monomers has typically focused on other monomer classes, such as sugar-based β-lactams, to create polysaccharide mimetics with amide backbones. nih.gov

Control over the polymerization process, particularly achieving living characteristics, is crucial for synthesizing advanced polymer architectures. For levoglucosan derivatives, controlled polymerization has been primarily achieved through cationic pathways. The use of specific initiator systems, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), has been shown to induce a "living-like" polymerization. researchgate.net This controlled process is characterized by a linear increase in molecular weight with monomer conversion and results in polymers with narrow molecular weight distributions (polydispersity index, PDI).

Kinetics and Thermodynamics of 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate Polymerization

The kinetics and thermodynamics of the ROP of levoglucosan derivatives have been investigated through both experimental studies and computational modeling. nih.govrsc.org DFT calculations have been particularly insightful, revealing the energy profile of the polymerization pathway. nih.govrsc.org

Initiation: Formation of a stable complex between the catalyst and the monomer. nih.gov

Propagation: Ring-opening of the activated monomer to form a carbenium intermediate via a transition state. This is followed by the nucleophilic addition of the next monomer. The activation free energies for this process have been calculated for various catalyst systems. nih.gov

The thermal behavior of levoglucosan itself shows that polymerization can occur at elevated temperatures (above 250°C), eventually leading to the formation of polysaccharides and, under more drastic conditions, carbonized products. core.ac.uk This indicates that the polymerization is favorable but can be part of a complex series of thermal transformations. The reverse reaction, the acid-catalyzed hydrolysis of the resulting polysaccharide or the direct dehydration of glucose to form anhydroglucose (B10753087), provides further insight into the reaction equilibrium. nih.govresearchgate.netlookchem.com Studies on the selective synthesis of levoglucosan from glucose have shown that preventing alternative reaction pathways is key, highlighting the thermodynamic competition between polymerization and other potential reactions. rsc.org

Polymer Architecture Control through ROP of 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate

The ability to control polymerization allows for the synthesis of complex polymer architectures, such as block and graft copolymers, which can be used to create materials with tailored properties.

The synthesis of block copolymers relies on a controlled or living polymerization mechanism. By using such a system for 1,6-anhydro-β-D-glucose 2,3,4-tribenzoate, it is possible to create well-defined polysaccharide blocks. The general strategy involves the sequential addition of different monomers.

First, the 1,6-anhydro-β-D-glucose 2,3,4-tribenzoate monomer is polymerized under living cationic conditions. Once this monomer is consumed, a second, different monomer is introduced to the reaction. The living chain ends of the first block then initiate the polymerization of the second monomer, resulting in a diblock copolymer. This has been demonstrated through the copolymerization of different anhydro-sugar derivatives, such as 1,6-anhydro-2,3,4-tri-O-(p-methylbenzyl)-β-D-glucopyranose and 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose, to form stereoregular heteropolysaccharides. nih.gov

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. For polysaccharides derived from 1,6-anhydro-β-D-glucose 2,3,4-tribenzoate, graft copolymers can be synthesized using two primary approaches:

Grafting-from: In this method, the polysaccharide backbone is first synthesized. The benzoate (B1203000) protecting groups can then be removed to reveal hydroxyl groups. These hydroxyls can be chemically modified to introduce initiation sites along the backbone. A second monomer is then polymerized from these sites, growing the new polymer chains directly off the polysaccharide backbone.

Grafting-to: This approach involves synthesizing the polysaccharide backbone and the side-chain polymers separately. The two polymers are then chemically linked together. This requires compatible reactive functional groups on both the backbone and the end of the side chains.

While specific examples of graft copolymerization with a poly(1,6-anhydro-β-D-glucose 2,3,4-tribenzoate) backbone are not widely detailed, post-polymerization modification of levoglucosan-based polymers is a well-established technique. nih.govrsc.org For instance, polymers with pendant allyl groups have been used as scaffolds for further functionalization via thiol-ene click reactions, demonstrating the potential for creating complex, grafted architectures. nih.gov

Stereoregular Polymer Formation

The synthesis of stereoregular polysaccharides, where the glycosidic linkages between monomer units have a consistent configuration, is crucial for mimicking the structure and function of natural polysaccharides. The polymerization of 1,6-anhydro-sugar derivatives, such as 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate, typically proceeds via a cationic ring-opening polymerization (cROP) mechanism. This method allows for a high degree of control over the polymer's stereochemistry.

The use of protecting groups, in this case, benzoates at the C-2, C-3, and C-4 positions, is essential. Polymerization of the unprotected monomer, 1,6-anhydro-β-D-glucose (levoglucosan), can lead to the formation of branched and insoluble polymers. researchgate.net The bulky and electron-withdrawing benzoate groups prevent side reactions and ensure that polymerization occurs exclusively through the desired ring-opening of the 1,6-anhydro bridge.

Pioneering work on the cROP of protected 1,6-anhydro-β-D-glucopyranose derivatives utilized strong Lewis acid catalysts. For instance, the polymerization of the closely related monomer, 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose, with phosphorus pentafluoride (PF₅) as a catalyst, yielded a highly stereoregular polymer. The reaction proceeds with the cleavage of the C1-O6 bond, and the propagation step involves the attack of the C6-hydroxyl of a monomer on the activated anomeric carbon (C1) of the growing polymer chain. This mechanism results in the exclusive formation of α-(1→6) glycosidic linkages. rsc.org

The high stereospecificity of this polymerization is a key feature. Nuclear Magnetic Resonance (NMR) spectroscopy of the resulting polymer, poly(1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose), showed no evidence of β-linkages, confirming a structure of high regularity. This level of steric control is attributed to the rigid bicyclic structure of the monomer, which directs the incoming monomer to attack from the α-face.

More recent studies have focused on employing greener and more user-friendly catalysts. Biocompatible and recyclable metal triflates, such as scandium triflate (Sc(OTf)₃) and bismuth triflate (Bi(OTf)₃), have been shown to be effective catalysts for the cROP of levoglucosan derivatives. rsc.org These catalysts are effective even at very low loadings and promote a regio- and stereo-specific polymerization to form the desired 1,6-α linked polysaccharides. rsc.org Computational studies have confirmed that the ring-opening of the 1,6-anhydro linkage is the preferred pathway. rsc.org

Below is a table summarizing typical conditions and findings for the stereoregular polymerization of protected 1,6-anhydro-β-D-glucose monomers.

| Catalyst | Monomer Protecting Group | Typical Conditions | Resulting Linkage | Polymer Characteristics | Reference |

| Phosphorus Pentafluoride (PF₅) | Benzyl (B1604629) | -78°C in CH₂Cl₂ | α-(1→6) | High molecular weight, highly stereoregular | |

| Scandium Triflate (Sc(OTf)₃) | Allyl, Propargyl | 25°C, bulk or in solution | α-(1→6) | Well-defined, good thermal stability (Td > 250 °C) | rsc.org |

| Bismuth Triflate (Bi(OTf)₃) | Allyl, Propargyl | 25°C, bulk or in solution | α-(1→6) | Controlled polymerization, catalyst recyclable | rsc.org |

Functionalization of Glycopolymers Derived from 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate Monomers

The polymer obtained from 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate, namely poly(2,3,4-tri-O-benzoyl-α-D-glucopyranoside), is a protected precursor. To generate functional glycopolymers, the benzoate protecting groups must be removed to unveil the free hydroxyl groups. This deprotection step is a critical functionalization process that transforms the hydrophobic polyester (B1180765) into a hydrophilic, water-soluble polysaccharide, structurally analogous to dextran (B179266).

The removal of benzoate esters is typically achieved by saponification, using a base such as sodium methoxide (B1231860) in methanol (B129727). This process, known as debenzoylation, must be carefully controlled to avoid degradation of the polysaccharide backbone. A similar process, the debenzylation of poly(1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose), is well-documented and involves treatment with sodium in liquid ammonia. The resulting poly(1,6-anhydro-β-D-glucopyranose) is a synthetic dextran model. After deprotection, the polymer can be purified through dialysis to remove salts and low-molecular-weight impurities.

Further functionalization can be achieved by starting with monomers containing different, more versatile protecting groups. For example, if the monomer contains allyl or propargyl groups instead of benzoates, these can be modified post-polymerization using highly efficient and specific "click" chemistry reactions. Research has shown that levoglucosan-based polymers containing pendant allyl groups can be readily functionalized via UV-initiated thiol-ene click reactions. rsc.org This allows for the attachment of a wide variety of molecules, such as thioglycerol or lauryl mercaptan, which can tailor the polymer's properties, for instance, by significantly altering its glass transition temperature (Tg). rsc.org

This post-polymerization modification strategy allows for the creation of a diverse library of functional glycopolymers from a single polysaccharide backbone, opening avenues for applications in materials science and biomedicine.

The table below outlines key functionalization strategies for glycopolymers derived from 1,6-anhydro-sugar monomers.

| Polymer Backbone | Functionalization Reaction | Reagents | Resulting Functional Group | Purpose | Reference |

| Poly(2,3,4-tri-O-benzoyl-α-D-glucopyranoside) | Debenzoylation (Saponification) | Sodium Methoxide in Methanol | Hydroxyl (-OH) | Unveils hydroxyl groups, creates synthetic dextran | Inferred from standard deprotection chemistry |

| Poly(2,3,4-tri-O-benzyl-α-D-glucopyranoside) | Debenzylation | Sodium in liquid ammonia | Hydroxyl (-OH) | Creates synthetic dextran | |

| Poly(2,3,4-tri-O-allyl-α-D-glucopyranoside) | Thiol-ene "Click" Reaction | Thiol (e.g., thioglycerol), Photoinitiator, UV light | Thioether with pendant functional group | Introduce tailored functionality (e.g., hydrophilicity, hydrophobicity) | rsc.org |

Derivatives and Analogues of 1,6 Anhydro β D Glucose 2,3,4 Tribenzoate for Advanced Research

Synthesis of Modified 1,6-Anhydro-Sugars for Specific Reactivity

The modification of the free hydroxyl groups of 1,6-anhydro-β-D-glucose is a primary strategy to impart specific reactivity, enabling its use as a monomer in polymerization reactions or as a platform for further chemical elaboration. The inherent rigidity of the 1,6-anhydro bridge restricts the pyranose ring in a specific conformation, which offers outstanding facial selectivity for chemical reactions. rsc.org

A significant area of research involves the synthesis of functionalized 1,6-anhydro-sugars for cationic ring-opening polymerization (cROP). nih.gov By modifying the hydroxyl groups with moieties like benzyl (B1604629) or allyl groups, monomers such as tribenzyl levoglucosan (B13493) and triallyl levoglucosan can be created. nih.gov These monomers undergo cROP, often catalyzed by metal triflates like scandium or bismuth triflate, to produce stereoregular 1,6-α-linked polysaccharides. nih.gov This method is advantageous as it allows for the synthesis of polymers with tailored properties and good thermal stability. nih.gov

Post-polymerization modification is another powerful tool for creating functional materials. For instance, polymers synthesized from triallyl levoglucosan can be further functionalized via UV-initiated thiol-ene "click" reactions. nih.gov This approach allows for the attachment of various pendant groups, such as thioglycerol or lauryl mercaptan, to the polysaccharide backbone, enabling the tuning of material properties like the glass transition temperature. nih.gov The synthesis of these monomers often starts from levoglucosan, which is derived from the pyrolysis of cellulosic biomass. nih.gov

Table 1: Synthesis and Polymerization of Modified 1,6-Anhydro-Sugars

| Monomer | Synthetic Modification | Polymerization Method | Resulting Polymer | Key Feature |

|---|---|---|---|---|

| Tribenzyl levoglucosan | Benzylation of hydroxyl groups | Cationic Ring-Opening Polymerization (cROP) | Poly(tribenzyl levoglucosan) | Precursor for stereoregular polysaccharides. nih.gov |

| Triallyl levoglucosan | Allylation of hydroxyl groups | Cationic Ring-Opening Polymerization (cROP) | Poly(triallyl levoglucosan) | Backbone for post-polymerization modification via thiol-ene chemistry. nih.gov |

| Levoglucosenone (B1675106) | Derived from cellulose (B213188) pyrolysis | Thiol-ene "click" chemistry | Degradable thiol-ene thermosets | High bio-derived content and tunable properties. rsc.org |

Exploration of Alternative Esterifications and Protecting Groups

In carbohydrate chemistry, protecting groups are crucial not only for masking reactive hydroxyl groups but also for influencing the reactivity and stereochemical outcome of reactions. nih.gov The choice of esterification method and protecting group is paramount in the multi-step synthesis of complex carbohydrate derivatives from 1,6-anhydro-β-D-glucose.

Commonly used protecting groups in carbohydrate synthesis include acyl groups (like acetate (B1210297) and benzoate), alkyl ethers (like benzyl), and silyl (B83357) ethers. nih.govyoutube.com Acyl groups, such as the benzoates in 1,6-anhydro-β-D-glucose 2,3,4-tribenzoate, are often used as participating groups. In glycosylation reactions, a participating group at the C-2 position can assist in the departure of a leaving group, leading to the formation of a stable intermediate (e.g., a dioxolenium ion) that directs the incoming nucleophile to attack from the opposite face, resulting in 1,2-trans glycosides. nih.gov

Benzyl ethers are considered "permanent" or robust protecting groups, stable to a wide range of reaction conditions, and are typically removed at later stages of a synthesis via catalytic hydrogenation. youtube.comnih.gov Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS), are valued for their selective protection of primary alcohols over secondary ones due to their steric bulk. alchemyst.co.uk Their removal is typically achieved under acidic conditions or with fluoride (B91410) ion sources, offering orthogonality to other protecting groups. alchemyst.co.uk

The development of regioselective protection and deprotection strategies is a key area of research. For example, tin-mediated acylations can be used for the monoacylation of polyhydroxylated compounds. nih.gov Furthermore, the regioselective opening of cyclic protecting groups like orthoesters can provide access to specific partially protected intermediates. nih.gov

Table 2: Common Protecting Groups for 1,6-Anhydro-Sugars and Their Removal

| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Key Feature |

|---|---|---|---|---|

| Benzoyl | Bz | Benzoyl chloride, pyridine | NaOMe/MeOH (Zemplén conditions) | Participating group, directs 1,2-trans stereoselectivity. nih.gov |

| Acetyl | Ac | Acetic anhydride (B1165640), pyridine | NaOMe/MeOH or mild acid/base | Common participating group. nih.gov |

| Benzyl | Bn | Benzyl bromide, NaH | Catalytic hydrogenation (e.g., H₂, Pd/C) | Robust, non-participating group. youtube.comnih.gov |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | TBAF or mild acid (e.g., AcOH) | Sterically hindered, selective for primary OH. alchemyst.co.uk |

Heteroatom-Modified 1,6-Anhydro-β-D-glucose Derivatives

The introduction of heteroatoms, such as sulfur or nitrogen, into the 1,6-anhydro-β-D-glucose scaffold leads to derivatives with unique chemical properties and potential biological activities. These modifications can alter the reactivity, conformation, and binding capabilities of the sugar molecule.

A notable example is the synthesis of thio-functionalized levoglucosans. These can be prepared through methods like the Michael addition of thiols to levoglucosenone, an unsaturated derivative of levoglucosan. digitellinc.com This reaction can be highly stereoselective, allowing for the creation of a diverse library of S-thiofunctionalized levoglucosans. digitellinc.com For instance, reacting various aliphatic and aromatic thiols with levoglucosenone in the presence of a base catalyst like triethylamine (B128534) yields crystalline Michael adducts in good yields. digitellinc.com

Another approach involves the synthesis of thio-glycosides by ring-opening the 1,6-anhydro bridge. For example, treating a protected 1,6-anhydro-sugar with a thiol in the presence of a Lewis acid can yield the corresponding 1-thio-glycoside, which is a valuable building block in oligosaccharide synthesis. nih.gov The development of continuous flow processes for these transformations represents a significant improvement over traditional batch methods, offering higher yields and shorter reaction times. nih.gov

Table 3: Synthesis of Heteroatom-Modified 1,6-Anhydro-Sugar Derivatives

| Derivative Type | Starting Material | Key Reagents | Synthetic Method | Product |

|---|---|---|---|---|

| C-4 Thio-levoglucosan | Levoglucosenone | Aliphatic/aromatic thiols, triethylamine | Base-catalyzed Michael addition | 4-S-Thiofunctionalized levoglucosan. digitellinc.com |

| 1-Thio-β-D-glucopyranoside | 1,6-Anhydro-2,4-di-O-benzyl-β-D-glucopyranose | Alkyl thiol, Lewis acid | Ring-opening of the anhydro bridge | n-Alkyl-2,4-di-O-benzyl-1-thio-β-D-glucopyranoside. nih.gov |

| Glycosyl Azide (B81097) | 1,6-Anhydro-β-D-glucose | Trimethylsilyl (B98337) azide, Lewis acid | Ring-opening of the anhydro bridge | α-Glycosyl azide for click chemistry. nih.gov |

Anhydro-Disaccharide and Oligosaccharide Analogues

1,6-Anhydro-sugars are pivotal building blocks in the convergent synthesis of disaccharides and oligosaccharides. Their rigid structure preorganizes the molecule for glycosylation, and the 1,6-anhydro bridge can be selectively opened at a later stage to reveal a free hydroxyl group at C-6 or to install the reducing end of the oligosaccharide. researchgate.net

In a typical strategy, a suitably protected 1,6-anhydro-sugar acts as a glycosyl acceptor. For example, 1,6-anhydro-2-acetamido-2-deoxy-β-D-glucopyranose can be coupled with a glycosyl donor, such as a galactopyranosyl bromide, to form a disaccharide. researchgate.net The resulting anhydro-disaccharide can then undergo further transformations. Acidic methanolysis can selectively remove protecting groups, exposing hydroxyl groups for subsequent fucosylation to build a tetrasaccharide. researchgate.net

The final step often involves the opening of the 1,6-anhydro ring. Acetolysis (treatment with acetic anhydride and an acid catalyst) is a common method to cleave the anhydro bridge, yielding the peracetylated oligosaccharide, which can then be converted into other useful intermediates like glycosyl oxazolines for further glycosylations or deprotected to give the final free oligosaccharide. researchgate.net The use of 1,6-anhydro building blocks is a cornerstone of many strategies for assembling complex glycans, including those used in automated synthesis platforms. nih.govresearchgate.net

Table 4: Example of Anhydro-Disaccharide Synthesis

| Step | Glycosyl Acceptor | Glycosyl Donor | Key Reagents/Conditions | Product |

|---|---|---|---|---|

| 1. Glycosylation | 1,6-Anhydro-2-acetamido-3-O-acetyl-2-deoxy-β-D-glucopyranose | 2-O-Acetyl-3,4,6-tri-O-benzoyl-α-D-galactopyranosyl bromide | Coupling reaction | N-Acetyllactosamine derivative (anhydro form). researchgate.net |

| 2. Deprotection | Anhydro-disaccharide from Step 1 | N/A | Acidic methanolysis | Disaccharide acceptor with free OH groups. researchgate.net |

| 3. Ring Opening | Fully protected anhydro-tetrasaccharide | N/A | Acetolysis | Peracetylated tetrasaccharide. researchgate.net |

Role of 1,6 Anhydro β D Glucose 2,3,4 Tribenzoate in Advanced Material Science Design Principles

Development of Glycopolymer Architectures for Specific Synthetic Objectives

The synthesis of well-defined polysaccharides with controlled molecular weight and high stereoregularity is a significant challenge. Cationic ring-opening polymerization (cROP) of protected 1,6-anhydroglucose monomers is a premier strategy to produce stereoregular α-(1→6)-glucans, which are synthetic analogues of dextran (B179266). acs.org The choice of protecting group on the anhydroglucose (B10753087) monomer is critical as it dictates the reactivity of the monomer and the properties of the resulting polymer.

While derivatives like 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose have been extensively studied, 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate also serves as a key intermediate for these syntheses. acs.orgresearchgate.netresearchgate.net The polymerization proceeds via a Lewis acid-initiated mechanism, where the catalyst, such as phosphorus pentafluoride (PF₅), activates the anhydro ring, leading to its opening and the formation of a propagating oxocarbenium ion species. acs.org The steric and electronic effects of the benzoate (B1203000) protecting groups at the C-2, C-3, and C-4 positions guide the incoming monomer to attack exclusively at the C-6 hydroxyl of the preceding unit, resulting in a highly regular polymer with exclusively α-(1→6) glycosidic linkages. acs.orgbu.edu This level of control is difficult to achieve with traditional polycondensation methods.

The living or controlled nature of the cROP allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (PDI). acs.org Furthermore, it enables the creation of complex glycopolymer architectures, such as block copolymers. chemistry-chemists.com A tribenzoate-protected poly-α-(1→6)-glucan can be synthesized first and then used as a macroinitiator for the polymerization of a different monomer, or it can be linked to other pre-formed polymer chains. chemistry-chemists.comethernet.edu.et After polymerization, the benzoate groups can be efficiently removed via saponification (e.g., using sodium methoxide (B1231860) in methanol) to yield the water-soluble, functional poly-α-(1→6)-glucan. This deprotection step is crucial for applications requiring the hydrophilic and biocompatible nature of the polysaccharide backbone.

| Parameter | Description | Relevance in Glycopolymer Synthesis |

| Monomer | 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate | Benzoyl groups enable solubility in organic solvents for polymerization and direct the stereochemistry. researchgate.net |

| Polymerization Method | Cationic Ring-Opening Polymerization (cROP) | Allows for high stereocontrol, leading to synthetic dextran with pure α-(1→6) linkages. acs.org |

| Catalysts | Lewis acids (e.g., PF₅, Sc(OTf)₃, Bi(OTf)₃) | Initiate polymerization at low temperatures, preserving the polymer structure. acs.org |

| Control over Architecture | Living/controlled polymerization characteristics | Enables synthesis of block copolymers and polymers with defined molecular weight and low PDI. acs.orgchemistry-chemists.com |

| Deprotection | Saponification (e.g., Zemplén debenzoylation) | Removes benzoate groups to yield the final hydrophilic and biocompatible polysaccharide. |

Methodologies for Integration into Hybrid Material Systems

The versatility of polymers derived from 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate extends to their integration into hybrid material systems. These systems combine the beneficial properties of the polysaccharide block with other synthetic polymers or inorganic materials to create advanced functional materials.

One primary methodology is the synthesis of block copolymers . chemistry-chemists.com By leveraging the controlled nature of cROP, the tribenzoate-protected polyglucan can serve as a macroinitiator for a second, different polymerization technique. For example, a hydroxyl end-group on the polysaccharide chain can be modified to initiate Atom Transfer Radical Polymerization (ATRP) of vinyl monomers like methyl methacrylate (B99206) or styrene. After deprotection of the sugar block, this results in an amphiphilic block copolymer comprising a hydrophilic polysaccharide block and a hydrophobic synthetic block. Such macromolecules can self-assemble in aqueous solutions to form nanostructures like micelles or vesicles, which are of great interest for drug delivery and nanotechnology.

Another approach is grafting , where the polysaccharide chains are attached to a surface or another polymer backbone. For instance, the poly-α-(1→6)-glucan chains can be grafted onto the surface of silica (B1680970) nanoparticles. This creates a hybrid particle with a stable inorganic core and a biocompatible polysaccharide shell, which can improve the particle's stability in biological media and allow for further functionalization.

Finally, polymer blending offers a straightforward method to create hybrid materials. The protected poly(2,3,4-tri-O-benzoyl-α-D-glucopyranoside), being a thermoplastic, can be blended with other biodegradable polyesters, such as polylactic acid (PLA) or polycaprolactone (B3415563) (PCL), to modify their mechanical properties, degradation rates, and surface characteristics.

Polymer Design for Controlled Release Systems

The precise structures achievable from 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate make the resulting polymers highly suitable for designing controlled drug release systems. These systems aim to deliver a therapeutic agent at a predetermined rate and for a specific duration, improving efficacy and reducing side effects.

Matrix-based systems can be fabricated from the biodegradable hydrogels described in section 7.2. A drug can be physically entrapped within the cross-linked polysaccharide network during the hydrogel formation process. The release of the drug is then governed by diffusion through the hydrogel matrix and the gradual degradation of the scaffold. The release rate can be tuned by altering the cross-linking density, which affects both the mesh size of the network and the degradation rate.

Nanoparticle-based systems utilize the self-assembly of amphiphilic block copolymers. As discussed in section 7.3, a block copolymer containing a hydrophilic poly-α-(1→6)-glucan block and a hydrophobic block (e.g., a polyester) can form core-shell micelles in water. The hydrophobic core serves as a reservoir for poorly water-soluble drugs. The hydrophilic polysaccharide shell provides a stealth-like effect, protecting the nanoparticle from rapid clearance by the immune system and improving its circulation time in the body.

Polymer-drug conjugates represent a more advanced strategy where a drug is covalently bonded to the polymer backbone, often via a linker that is designed to cleave under specific physiological conditions (e.g., at the low pH of a tumor microenvironment or in the presence of specific enzymes). The hydroxyl groups on the deprotected poly-α-(1→6)-glucan backbone provide ample sites for attaching drug molecules, allowing for a high drug-loading capacity.

| System Type | Design Principle | Release Mechanism |

| Hydrogel Matrix | Drug is physically entrapped in a cross-linked synthetic dextran scaffold. | Diffusion through the polymer matrix and erosion/degradation of the scaffold. |

| Amphiphilic Micelles | Hydrophobic drug is encapsulated in the core of a block copolymer micelle. | Diffusion from the core; disassembly of the micelle. |

| Polymer-Drug Conjugate | Drug is covalently attached to the polysaccharide backbone via a cleavable linker. | Cleavage of the linker by specific triggers (e.g., pH, enzymes). |

Analytical and Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring in 1,6 Anhydro β D Glucose 2,3,4 Tribenzoate Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies of 1,6-Anhydro-β-D-glucose Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,6-anhydro-β-D-glucose derivatives, including the 2,3,4-tribenzoate. Both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the molecule.

In the ¹H NMR spectrum of the parent compound, 1,6-anhydro-β-D-glucose, distinct signals for each proton can be observed. For instance, the anomeric proton (H-1) typically appears as a singlet around 5.44 ppm. nih.gov The introduction of the three benzoate (B1203000) groups at positions 2, 3, and 4 in 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate significantly shifts the resonances of the corresponding protons (H-2, H-3, and H-4) downfield due to the deshielding effect of the aromatic rings. These aromatic protons themselves introduce a complex multiplet region in the spectrum, typically between 7.3 and 8.1 ppm.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. In 1,6-anhydro-β-D-glucose, the carbon signals are well-resolved, with the anomeric carbon (C-1) appearing around 104.25 ppm. nih.gov Upon benzoylation, the signals for C-2, C-3, and C-4 are shifted downfield, and the carbonyl carbons of the benzoate groups appear in the 165-167 ppm region.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning all proton and carbon signals. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of the sugar ring's proton sequence. HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range couplings between protons and carbons, which is particularly useful for confirming the position of the benzoate groups by showing correlations between the sugar protons and the carbonyl carbons of the benzoate esters.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for 1,6-Anhydro-β-D-glucose in D₂O This table displays data for the parent compound, 1,6-anhydro-β-D-glucose, as specific experimental data for the 2,3,4-tribenzoate was not available in the search results. The chemical shifts for the tribenzoate derivative would be expected to differ significantly, particularly for H-2, H-3, and H-4.

| Proton | Chemical Shift (ppm) |

| H-1 | 5.44 |

| H-2 | 4.63 |

| H-3 | 3.67 |

| H-4 | 3.52 |

| H-5 | 4.09 |

| H-6a | 3.75 |

| H-6b | - |

Data sourced from PubChem CID 2724705. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for 1,6-Anhydro-β-D-glucose in D₂O| Carbon | Chemical Shift (ppm) |

| C-1 | 104.25 |

| C-2 | 79.04 |

| C-3 | 73.59 |

| C-4 | 73.05 |

| C-5 | 75.33 |

| C-6 | 67.84 |

Data sourced from PubChem CID 2724705. nih.gov

Mass Spectrometry for Reaction Intermediate and Product Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate and for identifying reaction intermediates. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

For 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate, high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, which is a critical step in its identification. The expected monoisotopic mass of this compound (C₂₇H₂₂O₈) is 474.1315 g/mol . The observation of this mass with high accuracy (typically within 5 ppm) provides strong evidence for the compound's elemental formula.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. For instance, the loss of one or more benzoyl groups (C₇H₅O, 105 Da) or benzoic acid (C₇H₆O₂, 122 Da) would be expected fragmentation pathways, helping to confirm the presence and number of benzoate substituents. The fragmentation of the sugar backbone itself can also provide clues about the structure.

Table 3: Expected High-Resolution Mass Spectrometry Data for 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate This table presents calculated values as specific experimental mass spectra for the title compound were not found in the search results.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₂₇H₂₃O₈⁺ | 475.1387 |

| [M+Na]⁺ | C₂₇H₂₂NaO₈⁺ | 497.1207 |

| [M-C₇H₅O]⁺ | C₂₀H₁₇O₇⁺ | 369.0969 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for both the purification of 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate after its synthesis and for assessing its purity. Thin-layer chromatography (TLC) and column chromatography are routinely used.

TLC is a rapid and convenient method for monitoring the progress of a reaction. For the benzoylation of 1,6-anhydro-β-D-glucose, TLC can be used to follow the disappearance of the starting material and the appearance of the mono-, di-, and tri-benzoylated products. The polarity of these compounds decreases with an increasing number of benzoate groups, leading to higher Rf values on silica (B1680970) gel plates. A typical solvent system for developing the TLC plates would be a mixture of hexane (B92381) and ethyl acetate (B1210297).

For the preparative separation and purification of 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate, column chromatography using silica gel as the stationary phase is the method of choice. A gradient of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate) is typically used to elute the different products from the column, with the desired tribenzoate eluting after any less-substituted byproducts.

High-Performance Liquid Chromatography (HPLC), particularly with a normal-phase column, can be employed for the analytical assessment of the purity of the final product. A UV detector is suitable for this compound due to the presence of the benzoyl chromophores.

X-ray Crystallography in 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate Research

A successful single-crystal X-ray diffraction analysis would unambiguously confirm the 1,6-anhydro bridge and the positions of the three benzoate groups on the glucose ring. It would also reveal the conformation of the pyranose ring, which in 1,6-anhydro-β-D-glucose derivatives is typically a distorted ¹C₄ conformation. The orientation of the benzoate groups relative to the sugar ring would also be elucidated, providing insights into potential steric interactions. While specific crystallographic data for the title compound was not found in the search results, analysis of related structures indicates that such studies provide invaluable and precise structural details.

Future Perspectives and Emerging Research Directions in 1,6 Anhydro β D Glucose 2,3,4 Tribenzoate Chemistry

Sustainable Synthesis and Biocatalytic Approaches

The traditional synthesis of carbohydrate derivatives often involves multi-step protection and deprotection sequences, utilizing reagents that are not environmentally benign. academie-sciences.fracs.org Future research is increasingly directed towards sustainable and biocatalytic methods for the synthesis of compounds like 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate.

Sustainable Synthesis: A primary goal is to develop synthetic pathways that minimize waste and energy consumption. This includes exploring one-pot reactions and continuous flow processes. nih.gov For instance, the development of flow chemistry for protecting group manipulations on levoglucosan (B13493) has been shown to be more efficient than traditional batch processes. nih.gov Another avenue is the use of greener solvents and catalysts. Research into replacing hazardous solvents like pyridine, often used in acylation reactions, with more sustainable alternatives like acetonitrile (B52724) is a key step forward. nih.gov

Biocatalytic Approaches: Enzymes offer a highly selective and efficient alternative for the synthesis of sugar esters. rsc.orgnih.gov Lipases, in particular, have been successfully employed for the acylation of levoglucosan. nih.govresearchgate.netrsc.org These enzymatic reactions can be performed under mild conditions and often exhibit high regioselectivity, potentially allowing for the direct and selective benzoylation of the hydroxyl groups of levoglucosan. rsc.orgnih.gov The use of immobilized enzymes further enhances the sustainability of the process by allowing for catalyst recycling. nih.gov Research into engineered microorganisms for the production of benzoate (B1203000) from renewable feedstocks like glucose could also provide a sustainable source for the benzoyl groups. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Emerging Synthesis Methods

| Feature | Conventional Synthesis | Sustainable/Biocatalytic Approach |

| Reagents | Often utilizes hazardous reagents and solvents (e.g., pyridine). nih.gov | Employs greener solvents (e.g., acetonitrile) and enzymatic catalysts (e.g., lipases). nih.govnih.govnih.gov |

| Process | Multi-step batch processes with protection/deprotection steps. nih.govacademie-sciences.fr | One-pot reactions, continuous flow systems, and direct enzymatic acylation. nih.govnih.gov |

| Selectivity | May require complex strategies to achieve regioselectivity. academie-sciences.fr | High regioselectivity is often inherent to the enzyme's active site. rsc.orgnih.gov |

| Waste | Can generate significant amounts of chemical waste. | Reduced waste through catalyst recycling and higher atom economy. nih.gov |

Integration with Click Chemistry and Other Orthogonal Methodologies

The strategic functionalization of 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate is key to expanding its utility. Click chemistry, with its high efficiency and orthogonality, presents a powerful tool for this purpose. Future research will likely focus on introducing "clickable" functional groups, such as azides or alkynes, onto the levoglucosan scaffold. While the 2,3,4-hydroxyls are protected in the tribenzoate derivative, derivatization could occur after selective deprotection or by modifying the starting levoglucosan before benzoylation.

The development of methods for producing glycosyl azides from levoglucosan derivatives in short reaction times highlights the potential for their use in click chemistry applications. nih.gov This would enable the straightforward conjugation of the sugar moiety to a wide array of molecules, including polymers, biomolecules, and surfaces, to create novel materials and probes.

Orthogonal protecting group strategies will also be crucial. academie-sciences.fr While the benzoate esters are relatively stable, developing conditions for their selective removal in the presence of other protecting groups will allow for complex, multi-step syntheses. This will facilitate the construction of intricate carbohydrate-based structures with precisely controlled architectures.

Advanced Polymer Applications Beyond Conventional Material Formulations

1,6-anhydro sugars are valuable monomers for cationic ring-opening polymerization (CROP) to produce stereoregular polysaccharides. sigmaaldrich.com The tribenzoate derivative of levoglucosan can be used to synthesize polymers with unique properties. The bulky benzoate groups influence the polymer's physical characteristics, such as its thermal stability and solubility.

Future research is expected to move beyond simple homopolymers to the creation of more complex polymer architectures, such as block and graft copolymers. nih.gov By combining 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate with other monomers, materials with tunable properties can be designed. For example, copolymerization with other anhydro sugar derivatives could lead to the synthesis of stereoregular heteropolysaccharides. nih.gov

Furthermore, the benzoate groups can be removed post-polymerization to yield a poly-levoglucosan with free hydroxyl groups. These can then be further functionalized to create advanced materials for applications in drug delivery, hydrogels, and biocompatible coatings. The inherent chirality and biodegradability of the sugar backbone make these polymers attractive for biomedical and environmentally friendly applications.

Table 2: Potential Advanced Polymer Architectures

| Polymer Architecture | Description | Potential Application |

| Homopolymer | Polymer consisting of only 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate repeating units. | Thermally stable, rigid plastics. |

| Block Copolymer | Composed of a block of poly(levoglucosan tribenzoate) and a block of another polymer. | Nanostructured materials, thermoplastic elastomers. |

| Graft Copolymer | A polysaccharide backbone with side chains of another polymer. | Modified surface properties, compatibilizers. |

| Functionalized Polymer | Post-polymerization modification of the hydroxyl groups after debenzoylation. | Drug delivery systems, biocompatible materials. |

Interdisciplinary Research Frontiers and Novel Reactivity Discoveries

The unique structure of 1,6-Anhydro-β-D-glucose 2,3,4-tribenzoate positions it at the crossroads of several scientific disciplines. In materials science, its use as a chiral building block can lead to the development of materials with unique optical properties. The rigid carbohydrate core can serve as a scaffold for the synthesis of complex host-guest systems and molecular sensors.

In medicinal chemistry, although this article excludes dosage information, the underlying carbohydrate scaffold is of interest for the synthesis of novel therapeutic agents. The protecting groups play a crucial role in directing the stereochemical outcome of reactions, which is vital for the synthesis of biologically active molecules. nih.gov